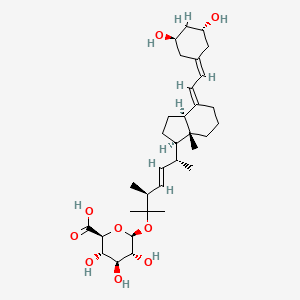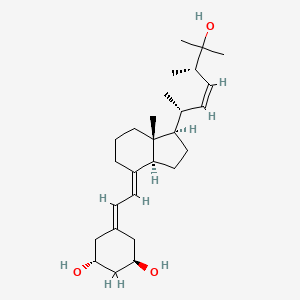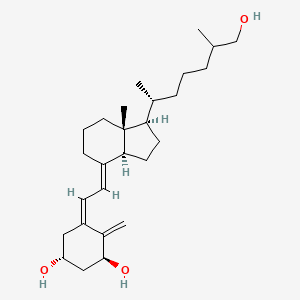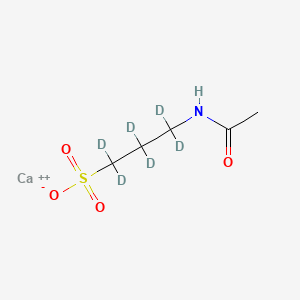
Ketoconazole-13C-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ketoconazole-13C-d3 is the labelled analogue of Ketoconazole . It is an antiandrogen, antifungal, and antiglucocorticoid medication used to treat a number of fungal infections . The molecular formula of Ketoconazole-13C-d3 is C25 [13C]H25D3Cl2N4O4 .
Molecular Structure Analysis
The molecular structure of Ketoconazole-13C-d3 is similar to that of Ketoconazole, with the difference being the presence of the 13C and D3 isotopes . The molecular weight of Ketoconazole-13C-d3 is 535.45 .Chemical Reactions Analysis
Ketoconazole, the unlabelled analogue of Ketoconazole-13C-d3, has been studied for its compatibility with pharmaceutical excipients . The study found that certain excipients were incompatible with Ketoconazole, which could affect its stability and bioavailability .Physical And Chemical Properties Analysis
Ketoconazole-13C-d3 has a molecular weight of 535.45 . The solubility of Ketoconazole, the unlabelled analogue of Ketoconazole-13C-d3, has been studied, and it was found that certain cosolvent + water mixtures could improve its solubility .Aplicaciones Científicas De Investigación
Inhibition of Drug Transporters Ketoconazole has been studied for its inhibition effects on a range of drug transporters. It is a potent CYP3A4/5 inhibitor, and its inhibitory effects on 13 clinically relevant drug transporters were assessed in vitro. These transporters include OATP1B1, OATP1B3, OAT1, OAT3, OCT1, OCT2, MATE1, MATE2-K, P-gp, BCRP, MRP2, MRP3, and BSEP. The study provides insights into the unique transporter inhibition profiles of ketoconazole and its alternatives, which is valuable for selecting clinical CYP3A4/5 inhibitors in drug-drug interaction studies (Vermeer et al., 2016).
Prediction of Drug-Drug Interactions Ketoconazole has been widely used as a standard inhibitor for studying clinical pharmacokinetic drug-drug interactions (DDIs) involving drugs primarily metabolized by CYP3A4/5. However, its ability to inhibit cytochromes P450 other than CYP3A4/5 has made predictions of DDIs less accurate. A study involving a novel approach using cryopreserved human hepatocytes suspended in human plasma aimed to mimic the in vivo concentration of ketoconazole at the enzymatic site, leading to more precise predictions of DDIs for P450 substrates (Lu et al., 2007).
Study on Molecular Dynamics and Structure A comprehensive study on the structure and dynamics of ketoconazole was conducted. The molecular correlation time at different carbon sites was calculated, considering the spin-lattice relaxation mechanism for the 13C nucleus mainly governed by chemical shift anisotropy interaction and hetero-nuclear dipole-dipole coupling. This research is significant for understanding the correlation between the structure and dynamics of ketoconazole, which can aid in developing advanced antifungal drugs (Dey Kk & Mitrajit Ghosh, 2021).
Cancer Research Applications Ketoconazole has been investigated for its potential in treating hormone-dependent human cancers. It was shown to induce growth arrest in various types of human cancer cell lines in the G0/G1 phase. The study also indicated that ketoconazole-induced cancer cell growth arrest involves the p53-associated signaling pathway, which has implications for cancer chemotherapy (Chen et al., 2000).
Pharmacokinetic Drug-Drug Interactions Ketoconazole's role in pharmacokinetic drug-drug interactions has been explored. It is often used to study the worst-case scenario for clinical pharmacokinetic DDIs for drugs that are primarily metabolized by CYP3A4. This research included evaluating the CYP3A4 activities in the presence of ketoconazole in human hepatocytes suspended in human plasma. This method helps predict DDIs more accurately, which is crucial for drug development (Lu et al., 2008).
Safety And Hazards
Direcciones Futuras
Propiedades
Número CAS |
75277-42-1 |
|---|---|
Nombre del producto |
Ketoconazole-13C-d3 |
Fórmula molecular |
C2513CH25D3Cl2N4O4 |
Peso molecular |
535.45 |
Pureza |
> 95% |
Cantidad |
Milligrams-Grams |
Números CAS relacionados |
65277-42-1 (unlabelled) |
Etiqueta |
Ketoconazole |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












